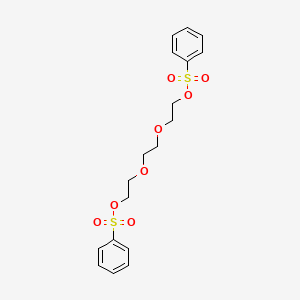
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is a chemical compound with the molecular formula C18H22O8S2. It is known for its unique structure, which includes two ethane-1,2-diylbis(oxy) groups connected to ethane-2,1-diyl groups, each bonded to a benzenesulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate typically involves the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The benzenesulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds.
Applications De Recherche Scientifique
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate include:
- Ethylene glycol bis(benzenesulfonate)
- Diethylene glycol bis(benzenesulfonate)
- Triethylene glycol bis(benzenesulfonate)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique chemical properties and reactivity. This makes it particularly useful in certain applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C18H22O8S2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-[2-[2-(benzenesulfonyloxy)ethoxy]ethoxy]ethyl benzenesulfonate |
InChI |
InChI=1S/C18H22O8S2/c19-27(20,17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-28(21,22)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clé InChI |
MWVDUSNLVFUQRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


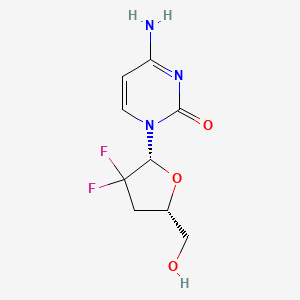

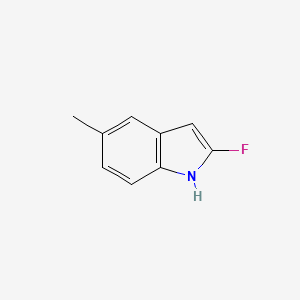
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
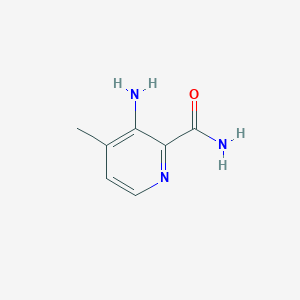
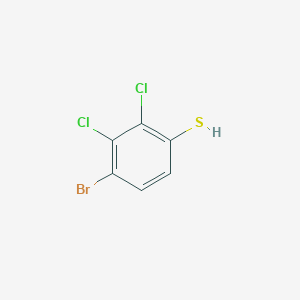
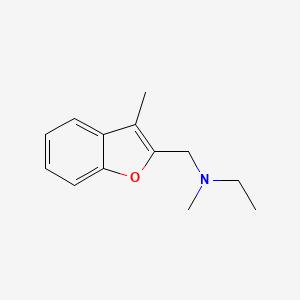
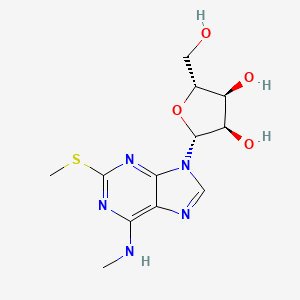
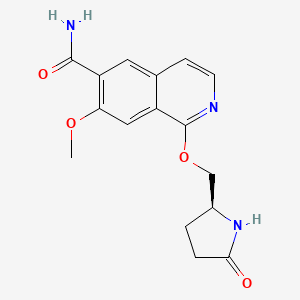
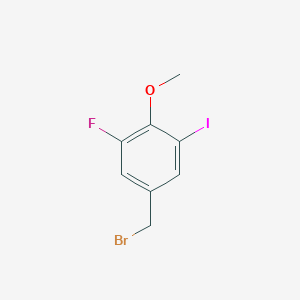

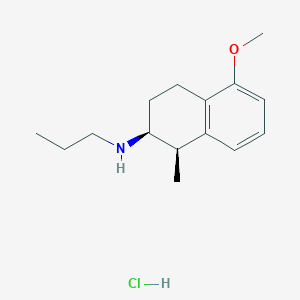
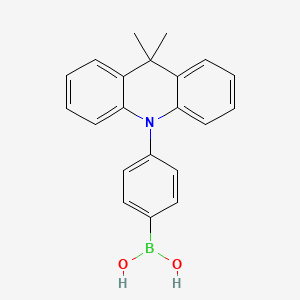
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
